molecular formula C28H28N4O2S B12125117 Ethyl 2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12125117
M. Wt: 484.6 g/mol
InChI Key: IIPTVQFHOPBFSV-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of structural motifs, including tetrahydroisoquinoline, quinoxaline, and benzothiophene. These structural elements are known for their significant biological and pharmacological activities, making this compound a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Involving reagents like H2O2 or TBHP.

    Reduction: Using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: H2O2, TBHP.

    Reduction: NaBH4, LiAlH4.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Ethyl 2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline and quinoxaline moieties are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C28H28N4O2S

Molecular Weight

484.6 g/mol

IUPAC Name

ethyl 2-[[3-(3,4-dihydro-1H-isoquinolin-2-yl)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C28H28N4O2S/c1-2-34-28(33)24-20-11-5-8-14-23(20)35-27(24)31-25-26(30-22-13-7-6-12-21(22)29-25)32-16-15-18-9-3-4-10-19(18)17-32/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,29,31)

InChI Key

IIPTVQFHOPBFSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3N5CCC6=CC=CC=C6C5

Origin of Product

United States

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